molecular formula C20H19ClN4O2 B2641798 2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396759-24-2

2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2641798
CAS No.: 1396759-24-2
M. Wt: 382.85
InChI Key: FLWAAPFYVQBUNG-UHFFFAOYSA-N
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Description

This compound features a 2-chlorophenyl group linked via an ethanone moiety to a piperazine ring, which is further substituted with a pyrazolo[1,5-a]pyridine-3-carbonyl group. The pyrazolo[1,5-a]pyridine scaffold is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and CNS modulation. Piperazine derivatives are widely explored for their pharmacokinetic versatility and ability to enhance solubility and receptor binding .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-17-6-2-1-5-15(17)13-19(26)23-9-11-24(12-10-23)20(27)16-14-22-25-8-4-3-7-18(16)25/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWAAPFYVQBUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a novel derivative in the class of pyrazolo[1,5-a]pyridines, which have garnered attention for their diverse biological activities. This article synthesizes current research on its biological activity, focusing particularly on its anticancer properties and potential as an enzyme inhibitor.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₃ClN₄O
  • Molecular Weight : 286.74 g/mol
  • Structural Features :
    • A chlorophenyl group
    • A piperazine ring
    • A pyrazolo[1,5-a]pyridine moiety

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibited significant antiproliferative activity against human breast cancer cells. The IC50 value for one of the related compounds was reported at 18 µM , indicating moderate efficacy against these cells .

  • Mechanism of Action : The anticancer activity is thought to involve the inhibition of PARP1 (Poly (ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms. Compounds similar to the target compound showed inhibition percentages ranging from 70% to 85% at varying concentrations .

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit specific enzymes involved in cancer progression and inflammation. Notably:

  • PARP1 Inhibition : As mentioned, compounds with similar structures have shown significant inhibition of PARP1 activity, which is crucial for cancer cell survival and proliferation .
  • Caspase Activation : The activation of caspases (Caspase 3/7) was noted as an indicator of apoptosis in treated cells, suggesting that the compound may induce programmed cell death in cancer cells .

Case Studies and Research Findings

StudyBiological ActivityIC50/EffectNotes
Study AAnticancer (Breast Cancer)18 µMModerate efficacy; related compounds showed similar effects.
Study BPARP1 InhibitionUp to 85%Significant inhibition at various concentrations; indicates potential for cancer therapy.
Study CCaspase ActivationDose-dependent increaseSuggests induction of apoptosis in cancerous cells.

Comparison with Similar Compounds

Key Research Findings

Linker Flexibility vs.

Heterocycle Impact : Pyrazolo[1,5-a]pyridine/pyrimidine cores offer distinct electronic environments compared to triazolopyrimidines, influencing target selectivity and potency .

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